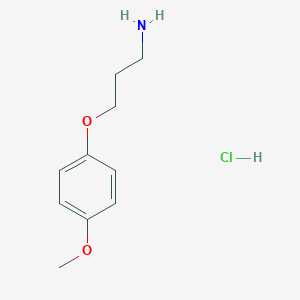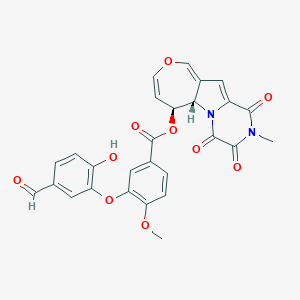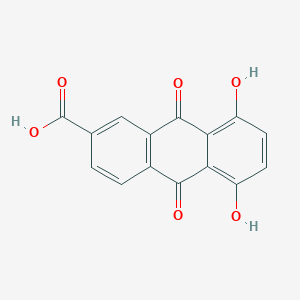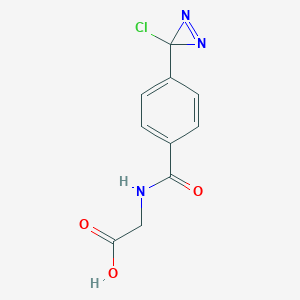
1-(But-3-en-1-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-3-en-1-yl)-1H-imidazole, also known as 3-(1-Butenyl)-1H-imidazole, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the imidazole family and has a unique chemical structure that makes it a promising candidate for various biological studies.
Wirkmechanismus
The mechanism of action of 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole is not fully understood. However, it is believed to exert its effects through the modulation of various cellular pathways. The compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole have been extensively studied. The compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, it has been shown to possess antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole in lab experiments is its high yield synthesis method. This makes it a cost-effective way to produce the compound. Additionally, the compound has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action. Further research is needed to fully elucidate the molecular pathways involved in its biological effects.
Zukünftige Richtungen
There are several future directions for the research on 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole. One potential application is in the development of novel anti-inflammatory drugs. The compound has been shown to possess potent anti-inflammatory activity, making it a promising candidate for further drug development. Additionally, the compound has been shown to possess anticancer and antimicrobial activity, making it a potential candidate for the development of novel cancer and antimicrobial drugs. Further research is needed to fully understand the mechanism of action of the compound and its potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole involves the reaction of 1H-imidazole with 1-chloro-1-(But-3-en-1-yl)-1H-imidazolebutene in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography or recrystallization to obtain a pure compound. The yield of the synthesis method is usually high, making it a cost-effective way to produce the compound.
Wissenschaftliche Forschungsanwendungen
1-(But-1-(But-3-en-1-yl)-1H-imidazoleen-1-yl)-1H-imidazole has been studied for its potential therapeutic applications in various fields of science. It has been shown to exhibit anti-inflammatory, anticancer, and antimicrobial properties. The compound has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has been shown to possess antimicrobial activity against various bacteria and fungi.
Eigenschaften
CAS-Nummer |
108412-94-8 |
|---|---|
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
1-but-3-enylimidazole |
InChI |
InChI=1S/C7H10N2/c1-2-3-5-9-6-4-8-7-9/h2,4,6-7H,1,3,5H2 |
InChI-Schlüssel |
LFXVROMKMIUYTC-UHFFFAOYSA-N |
SMILES |
C=CCCN1C=CN=C1 |
Kanonische SMILES |
C=CCCN1C=CN=C1 |
Synonyme |
1H-Imidazole,1-(3-butenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)




![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)





![2-(Trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B10161.png)